N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
Properties
IUPAC Name |
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13IN2O3S/c19-13-4-1-11(2-5-13)14-10-25-18(20-14)21-17(22)12-3-6-15-16(9-12)24-8-7-23-15/h1-6,9-10H,7-8H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOJDIICAOJICZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13IN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multi-step organic reactions. One common approach is the formation of the thiazole ring through the reaction of a suitable thioamide with an α-haloketone. The iodophenyl group can be introduced via an iodination reaction using iodine or an iodinating reagent. The benzodioxine moiety is often synthesized through a cyclization reaction involving a dihydroxybenzene derivative and an appropriate dihalide .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents. The scalability of the synthesis is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The iodophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like Pd/C and hydrogen gas.
Substitution: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The iodophenyl group may enhance the compound’s binding affinity to its targets, while the benzodioxine moiety can contribute to the overall stability and bioavailability of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Ring
a) N-[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Key Differences : The iodine atom is replaced with a methoxy group (-OCH₃), which is electron-donating and less bulky.
- Lipophilicity: Reduced logP compared to the iodo analog due to lower halogen atomic weight. Synthetic Route: Prepared via similar condensation reactions, confirmed by IR spectra (C=O at ~1663–1682 cm⁻¹) .
b) N-[4-(4-Acetamidophenyl)-1,3-thiazol-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide
- Key Differences : Incorporates an acetamido group (-NHCOCH₃) on the phenyl ring and a pyrrolidine-5-one moiety.
- Impact: Hydrogen Bonding: The acetamido group provides additional H-bond donor/acceptor sites. Conformational Flexibility: The pyrrolidine ring introduces sp³ hybridization, altering molecular rigidity .
c) N-[4-(4-Morpholinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Key Differences : Replaces the thiazole-iodophenyl group with a morpholine-substituted phenyl ring.
- Impact :
Core Scaffold Modifications
a) N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide
- Key Differences : Replaces thiazole with imidazole and introduces a nitrobenzyl group.
- Impact: Electronic Properties: The nitro group (-NO₂) strongly withdraws electrons, reducing aromatic ring reactivity. Bioactivity: Nitro groups are associated with antimicrobial or antiparasitic activity but may confer toxicity .
b) 3-[(4-Biphenylylcarbonyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide
- Key Differences : Substitutes thiazole with benzofuran and adds a biphenylcarbonyl group.
- Metabolic Stability: Biphenyl groups may hinder cytochrome P450 oxidation .
Physicochemical and Spectroscopic Comparisons
- IR Trends : The target compound lacks C=S bands (~1247–1255 cm⁻¹), confirming the absence of thione tautomers seen in triazole derivatives .
Biological Activity
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound that presents a unique structural arrangement with potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features:
- Benzodioxine Core : Known for diverse biological activities.
- Thiazole Ring : Contributes to chemical reactivity and pharmacological properties.
- Iodinated Phenyl Group : Enhances lipophilicity, potentially influencing its interaction with biological targets.
Molecular Formula : CHI NOS
Molecular Weight : 464.28 g/mol
Biological Activities
Research indicates that compounds with similar structural features exhibit a range of biological activities:
Anticancer Activity
Preliminary studies suggest that compounds containing the benzodioxane moiety have shown significant anticancer properties. For instance, the 1,4-benzodioxane bisamide CCT251236 has demonstrated growth inhibitory activities in human ovarian carcinoma models .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of benzodioxane derivatives. A study by Vazquez et al. indicated that certain regioisomers of benzodioxane displayed varying degrees of anti-inflammatory activity based on the position of substituents .
The mechanism of action for this compound likely involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, modulating their activity.
Synthesis
The synthesis of this compound can be approached through several methods:
- Formation of Thiazole Ring : Reaction of 4-iodoaniline with thioamide under acidic conditions.
- Optimization Techniques : Utilizing chromatography and spectroscopic analysis to ensure yield and purity.
Study on Anticancer Properties
A study published in International Journal of Oncology demonstrated that a derivative similar to N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine exhibited significant cytotoxic effects against various cancer cell lines. The compound's effectiveness was attributed to its ability to inhibit critical signaling pathways involved in cancer progression .
Investigation into Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of benzodioxane derivatives showed that specific substitutions could enhance or diminish their activity. The study concluded that optimizing these substituents could lead to more effective therapeutic agents for inflammatory diseases .
Q & A
Q. What synthetic strategies are employed for constructing the benzodioxine-thiazole hybrid core in this compound?
The synthesis typically involves a multi-step approach:
- Step 1 : Suzuki-Miyaura coupling to introduce the 4-iodophenyl group to the thiazole ring using Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acid derivatives under inert conditions .
- Step 2 : Cyclocondensation of 2-aminothiazole intermediates with 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride to form the carboxamide linkage .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .
Q. How is structural characterization performed using spectroscopic and crystallographic methods?
- NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) resolve aromatic protons (δ 6.8–8.2 ppm) and carbonyl carbons (δ ~165 ppm). 2D techniques (COSY, HSQC) clarify overlapping signals in the benzodioxine-thiazole system .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 493.02 [M+H]⁺) .
- X-ray Crystallography : Used to validate stereochemistry and intermolecular interactions (e.g., π-π stacking in the thiazole-iodophenyl moiety) .
Q. What preliminary biological screening assays are recommended for this compound?
- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Fluorescence-based kinase assays (e.g., EGFR inhibition) to identify mechanistic targets .
Advanced Research Questions
Q. How can researchers optimize reaction yields while minimizing byproduct formation in the final amide coupling step?
- Catalyst Screening : Test coupling agents like HATU or EDCl/HOBt for efficiency .
- Solvent Optimization : Compare DMF, THF, and DCM for solubility and reactivity.
- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict transition states and identify energy barriers .
- Byproduct Analysis : LC-MS monitoring detects intermediates (e.g., unreacted carbonyl chloride) for real-time adjustments .
Q. What methodologies resolve contradictions in reported biological activity data across assay systems?
- Dose-Response Reproducibility : Validate results across 3+ independent experiments with stringent controls (e.g., DMSO vehicle).
- Assay Cross-Validation : Compare data from fluorescence-based, radiometric, and SPR assays to rule out interference (e.g., autofluorescence) .
- Meta-Analysis : Apply statistical tools (ANOVA, Tukey’s test) to harmonize datasets from disparate studies .
Q. How can computational tools predict and validate the compound’s binding modes with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger to simulate interactions with kinase ATP-binding pockets .
- MD Simulations : Run 100-ns trajectories (AMBER or GROMACS) to assess binding stability and conformational changes .
- Pharmacophore Mapping : Align electrostatic/hydrophobic features with known inhibitors (e.g., gefitinib for EGFR) .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
- Flow Chemistry : Continuous reactors reduce reaction times and improve reproducibility for Suzuki coupling steps .
- Green Chemistry : Replace toxic solvents (DMF) with Cyrene® or 2-MeTHF .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress for automated yield optimization .
Q. How do structural modifications (e.g., halogen substitution) impact bioactivity and pharmacokinetics?
- SAR Studies : Synthesize analogs with Cl/Br/F substituents and compare logP (HPLC) and plasma stability (LC-MS/MS) .
- Metabolic Profiling : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated degradation .
- Caco-2 Permeability Assays : Assess intestinal absorption potential for lead optimization .
Data Contradiction & Validation
Q. How should researchers address discrepancies in cytotoxicity data between 2D vs. 3D cell culture models?
- 3D Spheroid Validation : Use Matrigel-embedded tumor spheroids to mimic in vivo conditions .
- Hypoxia Markers : Quantify HIF-1α levels (western blot) to confirm metabolic differences between models .
- Z’-Factor Analysis : Ensure assay robustness (Z’ > 0.5) across both platforms .
Q. What experimental controls are critical for ensuring reproducibility in kinase inhibition assays?
- Positive Controls : Staurosporine (pan-kinase inhibitor) and erlotinib (EGFR-specific) .
- Negative Controls : Heat-inactivated enzymes and vehicle-only samples.
- ATP Concentration Titration : Verify linearity of inhibition across 1–100 μM ATP .
Advanced Analytical Techniques
Q. How can cryo-EM or XFEL be applied to study this compound’s interaction with membrane-bound targets?
- Cryo-EM : Resolve ligand-bound structures of GPCRs (e.g., β2-adrenergic receptor) at 2–3 Å resolution .
- XFEL : Time-resolved crystallography captures transient binding states (e.g., kinase conformational changes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
